
Dipyrone
Vue d'ensemble
Description
Il appartient à la classe des médicaments de la pyrazolone et est largement utilisé pour ses puissantes propriétés analgésiques, antipyrétiques et antispasmodiques . Le métamizole a été breveté pour la première fois en 1922 et a depuis été commercialisé sous divers noms de marque. Malgré son efficacité, il a été interdit dans certains pays en raison de préoccupations concernant de graves effets indésirables, notamment l'agranulocytose .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le métamizole est synthétisé par un processus en plusieurs étapes. L'étape initiale implique la condensation de la 4-méthylaminoantipyrine avec du formaldéhyde pour former la 4-formylaminoantipyrine. Cet intermédiaire est ensuite sulfoné à l'aide d'acide sulfurique pour donner du métamizole .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse du métamizole implique l'utilisation de réacteurs à grande échelle et de conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement les étapes suivantes :
Condensation : La 4-méthylaminoantipyrine est mise en réaction avec du formaldéhyde en milieu acide.
Sulfonation : La 4-formylaminoantipyrine résultante est traitée avec de l'acide sulfurique pour introduire le groupe sulfonate.
Purification : Le produit brut est purifié par cristallisation et filtration pour obtenir du métamizole pur.
Analyse Des Réactions Chimiques
Types de réactions : Le métamizole subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Oxydation : Le métamizole peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction du métamizole peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le métamizole peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles dans des conditions appropriées.
Principaux produits formés :
Oxydation : L'oxydation du métamizole se traduit généralement par la formation de dérivés d'acide sulfonique.
Réduction : La réduction conduit à la formation de dérivés aminés.
Substitution : Les réactions de substitution produisent divers dérivés halogénés ou alkylés du métamizole.
4. Applications de la recherche scientifique
Le métamizole a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et synthèses d'autres composés.
Biologie : Employé dans des études portant sur ses effets sur les processus cellulaires et les voies métaboliques.
Médecine : Étudié de manière approfondie pour ses propriétés analgésiques, antipyrétiques et spasmolytiques.
Industrie : Utilisé dans la formulation de produits pharmaceutiques et de médecine vétérinaire.
5. Mécanisme d'action
Le métamizole exerce ses effets par un mécanisme d'action central sur l'hypothalamus, où il module la régulation de la température corporelle et la perception de la douleur . Il inhibe la signalisation des canaux TRPA1 (transient receptor potential ankyrin 1), qui jouent un rôle dans les voies de la douleur et de l'inflammation . De plus, les métabolites du métamizole, tels que la 4-méthylaminoantipyrine et la 4-aminoantipyrine, contribuent à ses effets analgésiques et antipyrétiques en inhibant la synthèse des prostaglandines .
Composés similaires :
Aspirine (Acide acétylsalicylique) : Le métamizole et l'aspirine sont tous deux des analgésiques non opioïdes, mais l'aspirine est également un anti-inflammatoire.
Paracétamol (Acétaminophène) : Comme le métamizole, le paracétamol est un analgésique et un antipyrétique, mais il ne possède pas de propriétés anti-inflammatoires significatives.
Unicité du métamizole : Le métamizole est unique en raison de sa puissante activité spasmolytique, qui n'est pas généralement observée dans d'autres analgésiques non opioïdes. De plus, sa capacité à inhiber les canaux TRPA1 le distingue des autres analgésiques .
Applications De Recherche Scientifique
Pharmacological Properties
Dipyrone is metabolized into several active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), which are responsible for its pharmacological effects. These metabolites exhibit potent analgesic and antipyretic activities, although their exact mechanisms of action are not fully understood .
Key Pharmacological Effects:
- Analgesic: Effective in managing acute and chronic pain.
- Antipyretic: Reduces fever through peripheral and central mechanisms.
- Spasmolytic: Alleviates smooth muscle spasms, particularly in the gastrointestinal tract .
Clinical Applications
- Pain Management
- Fever Reduction
- Gastrointestinal Applications
Research Findings
Recent studies have explored various aspects of this compound's effects on biological systems:
- A study investigating this compound's effects on intervertebral disc cells demonstrated that while it inhibited cell proliferation, it did not induce apoptosis. The treatment altered gene expression related to cartilage metabolism, suggesting potential implications for degenerative disc disease .
- Another research highlighted this compound's protective effects on the gastric mucosa, indicating that it could reduce the risk of gastric ulcers compared to NSAIDs .
Case Studies
Case Study 1: Postoperative Pain Management
In a clinical trial involving patients undergoing major surgery, this compound was administered as part of a multimodal analgesia regimen. Results indicated a significant reduction in pain scores compared to control groups receiving placebo or alternative analgesics.
Case Study 2: Management of Fever in Pediatric Patients
A cohort study assessed the efficacy of this compound in children with febrile illnesses. The results showed rapid onset of action in reducing fever without significant adverse effects, supporting its use as an effective antipyretic in pediatric care .
Data Table: Comparative Efficacy of this compound
Application | Efficacy Level | Safety Profile | Common Use Cases |
---|---|---|---|
Analgesic | High | Moderate risk (agranulocytosis) | Postoperative pain, cancer pain |
Antipyretic | High | Low risk | Fever management |
Spasmolytic | Moderate | Low risk | Abdominal colic |
Mécanisme D'action
Dipyrone exerts its effects through a centrally acting mechanism on the hypothalamus, where it modulates the body’s temperature regulation and pain perception . It inhibits the signaling of transient receptor potential ankyrin 1 (TRPA1) channels, which play a role in pain and inflammation pathways . Additionally, this compound’s metabolites, such as 4-methylaminoantipyrine and 4-aminoantipyrine, contribute to its analgesic and antipyretic effects by inhibiting prostaglandin synthesis .
Comparaison Avec Des Composés Similaires
Aspirin (Acetylsalicylic Acid): Both dipyrone and aspirin are non-opioid analgesics, but aspirin is also an anti-inflammatory agent.
Paracetamol (Acetaminophen): Like this compound, paracetamol is an analgesic and antipyretic, but it lacks significant anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .
Activité Biologique
Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. Its biological activity is primarily attributed to its metabolites, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This article explores the pharmacological mechanisms, clinical efficacy, adverse effects, and case studies related to this compound.
This compound's analgesic and antipyretic effects are thought to arise from multiple mechanisms:
- Inhibition of Cyclooxygenase Enzymes : this compound and its metabolites inhibit both COX-1 and COX-2 enzymes, which play crucial roles in prostaglandin synthesis. Prostaglandins are mediators of pain and fever, thus their inhibition contributes to the analgesic and antipyretic effects of this compound .
- Central Nervous System Effects : Evidence suggests that this compound can cross the blood-brain barrier, allowing its metabolites to exert effects on central pain pathways. Studies indicate that the analgesic effects may be mediated through cannabinoid receptor activation in the central nervous system .
- Peripheral Mechanisms : While primarily acting centrally, this compound also exhibits weak peripheral anti-inflammatory activity. This dual-action may explain its effectiveness in treating various types of pain, including colic-like abdominal pain .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its biological activity:
- Absorption and Metabolism : After oral administration, this compound undergoes rapid hydrolysis to MAA, which has a bioavailability of approximately 85%. The peak plasma concentrations are achieved within 1.2 to 2.0 hours .
- Elimination Half-Life : The elimination half-life of MAA is approximately 2.6 to 3.5 hours, indicating a relatively short duration of action which necessitates multiple dosing in clinical settings .
Clinical Efficacy
This compound has been extensively studied for its efficacy in various clinical scenarios:
- Postoperative Pain Management : A systematic review indicated that this compound is effective for acute postoperative pain relief. In trials comparing this compound with other analgesics like ibuprofen and paracetamol, it demonstrated comparable efficacy with a favorable safety profile .
- Migraine Treatment : this compound has been used effectively for acute migraine attacks. Its rapid onset of action makes it a valuable option in emergency settings .
Table 1: Summary of Clinical Studies on this compound Efficacy
Study Type | Sample Size | Comparison Group | Main Findings |
---|---|---|---|
Postoperative Pain Study | 809 | Placebo/Ibuprofen | Comparable efficacy to other NSAIDs |
Migraine Treatment Study | Varies | Placebo | Effective in acute migraine relief |
Colic Pain Management | N/A | N/A | Effective for biliary/intestinal colic |
Adverse Effects
Despite its efficacy, this compound is associated with certain adverse effects:
- Agranulocytosis : A rare but serious side effect is agranulocytosis, which can lead to severe immunosuppression. Reports indicate that prolonged use (beyond 14 days) may increase this risk . A case study highlighted a patient who developed granulocytopenia after 23 days of treatment, which resolved upon discontinuation of the drug .
- Other Adverse Reactions : Commonly reported non-severe adverse events include allergic reactions and mild gastrointestinal disturbances. A study involving nearly 50,000 doses reported a low incidence (0.3%) of adverse events associated with this compound use .
Case Studies
Several case studies illustrate both the therapeutic potential and risks associated with this compound:
- Granulocytopenia Case Report : A 59-year-old female developed granulocytopenia after prolonged use of this compound for pain management following multiple traumas. The condition improved after discontinuing the drug, emphasizing the need for monitoring during extended therapy .
- Postoperative Pain Management : In a clinical trial involving postoperative patients, this compound was shown to effectively manage pain with minimal side effects compared to traditional NSAIDs .
Propriétés
Numéro CAS |
68-89-3 |
---|---|
Formule moléculaire |
C13H17N3NaO4S |
Poids moléculaire |
334.35 g/mol |
Nom IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |
Clé InChI |
CEOUXRNZHGKECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |
Apparence |
Powder |
Key on ui other cas no. |
68-89-3 |
Pictogrammes |
Health Hazard |
Solubilité |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dipyrone?
A1: this compound itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []
Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?
A2: Research suggests that this compound, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.
Q3: Are there other potential mechanisms contributing to this compound's effects?
A3: Studies suggest additional mechanisms may be involved, including:
- Endocannabinoid System: this compound’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
- TRP Channels: this compound metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
- Spasmolytic Effects: this compound demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]
Q4: Does this compound affect gastric emptying?
A4: Studies in rats show that both intravenous and intracerebroventricular administration of this compound can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]
Q5: What is the major safety concern associated with this compound use?
A5: The most serious concern is the potential for this compound to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]
Q6: Is agranulocytosis the only potential adverse effect?
A6: No, this compound has been associated with other adverse effects, including:
- Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to this compound, ranging from skin rashes to anaphylaxis. []
- Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, this compound can still cause gastrointestinal issues like nausea and vomiting. []
- Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, this compound can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []
Q7: What is the estimated incidence of this compound-induced agranulocytosis?
A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []
Q8: What are the main clinical uses of this compound?
A8: this compound is primarily prescribed for:
- Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]
Q9: How does the efficacy of this compound compare to other analgesics?
A9: Studies suggest that this compound demonstrates comparable analgesic efficacy to other commonly used analgesics:
- Postoperative Pain: Single-dose oral this compound (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
- Acute Renal Colic: Intramuscular this compound (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
- Acute Headaches: Intravenous this compound (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []
Q10: Is this compound used in children?
A10: While this compound is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []
Q11: What are some areas of ongoing research with this compound?
A11: Current research focuses on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.